molecular formula C9H9FO2S B13397249 Methyl 3-fluoro-4-(methylthio)benzoate

Methyl 3-fluoro-4-(methylthio)benzoate

Cat. No.: B13397249
M. Wt: 200.23 g/mol
InChI Key: DLCYXRILZPSNEF-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-(methylthio)benzoate: is an organic compound with the molecular formula C9H9FO2S It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-fluoro-4-(methylthio)benzoate typically involves the esterification of 3-fluoro-4-(methylthio)benzoic acid. One common method is the reaction of 3-fluoro-4-(methylthio)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-fluoro-4-(methylthio)benzoate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-fluoro-4-(methylthio)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated and sulfur-containing compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-4-(methylthio)benzoate depends on its chemical structure and the functional groups present. The fluorine atom and methylthio group can interact with various molecular targets, influencing the compound’s reactivity and interactions. For example, the fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the methylthio group can undergo oxidation or substitution reactions.

Comparison with Similar Compounds

    Methyl 4-fluorobenzoate: Similar structure but lacks the methylthio group.

    Methyl 4-(methylthio)benzoate: Similar structure but lacks the fluorine atom.

    Methyl 3-fluoro-4-(methylthio)benzoate: Contains both the fluorine and methylthio groups, making it unique in its reactivity and applications.

Uniqueness: this compound is unique due to the presence of both fluorine and methylthio groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C9H9FO2S

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 3-fluoro-4-methylsulfanylbenzoate

InChI

InChI=1S/C9H9FO2S/c1-12-9(11)6-3-4-8(13-2)7(10)5-6/h3-5H,1-2H3

InChI Key

DLCYXRILZPSNEF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)SC)F

Origin of Product

United States

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